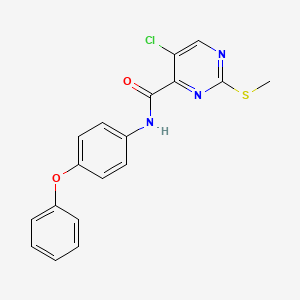

5-chloro-2-(methylsulfanyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-(methylsulfanyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C18H14ClN3O2S and its molecular weight is 371.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Chloro-2-(methylsulfanyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine class, notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by empirical data and case studies.

The compound is characterized by the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C18H13Cl2N3O2S |

| Molecular Weight | 406.3 g/mol |

| IUPAC Name | 5-chloro-N-(4-phenoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide |

| CAS Number | 902243-72-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrimidine Ring : Achieved through condensation reactions involving amidines and β-dicarbonyl compounds.

- Introduction of the Methylsulfanyl Group : Utilized nucleophilic substitution reactions with methylthiolating agents.

- Attachment of Chloro-Phenoxyphenyl Groups : Accomplished via aromatic substitution reactions using chlorinating agents and phenoxy derivatives .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In various studies, it has been shown to inhibit tumor growth effectively:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels. It has been observed to cause cell cycle arrest at the G2/M phase in several cancer cell lines, including breast and colon cancer models .

- Case Study Findings :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects:

- Inhibition of Bacterial Growth : Preliminary tests suggest that it may act as an effective inhibitor against Staphylococcus aureus, showcasing potential for development as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, altering normal cellular functions.

- Receptor Binding : It may interact with specific receptors on cell surfaces, triggering signaling cascades that lead to apoptosis or growth inhibition.

- DNA Interaction : Evidence suggests that it can bind to DNA, influencing gene expression and cellular processes critical for cancer progression .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with other pyrimidine derivatives is useful:

| Compound Name | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 0.102 | Anticancer |

| Indole-based derivative | 0.57 | Tubulin polymerization |

| Pyrido[2,3-d]pyrimidine derivative | 9.47 | Antiproliferative |

Properties

Molecular Formula |

C18H14ClN3O2S |

|---|---|

Molecular Weight |

371.8 g/mol |

IUPAC Name |

5-chloro-2-methylsulfanyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide |

InChI |

InChI=1S/C18H14ClN3O2S/c1-25-18-20-11-15(19)16(22-18)17(23)21-12-7-9-14(10-8-12)24-13-5-3-2-4-6-13/h2-11H,1H3,(H,21,23) |

InChI Key |

GUIKKRLRMBMRIE-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.